molecular formula C15H28N2O B4596997 2-(azepan-1-yl)-N-cycloheptylacetamide

2-(azepan-1-yl)-N-cycloheptylacetamide

Cat. No.: B4596997
M. Wt: 252.40 g/mol
InChI Key: DWEWOAJFSXOXBG-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-cycloheptylacetamide is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

2-(azepan-1-yl)-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-cycloheptylacetamide typically involves the reaction of azepane with cycloheptylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve azepane in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add cycloheptylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the azepane ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the azepane ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated azepane derivatives.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethanamine
  • 2-(azepan-1-yl)pyrimidine-5-boronic acid
  • (2-azepan-1-yl-2-phenylethyl)amine

Comparison

2-(azepan-1-yl)-N-cycloheptylacetamide is unique due to its cycloheptylacetamide moiety, which imparts distinct chemical and biological properties. Compared to other azepane derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(azepan-1-yl)-N-cycloheptylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c18-15(13-17-11-7-3-4-8-12-17)16-14-9-5-1-2-6-10-14/h14H,1-13H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWOAJFSXOXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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